molecular formula C22H22FN3O2 B11145504 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B11145504
M. Wt: 379.4 g/mol
InChI Key: OGWLKBAEEWDFKD-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the fluoro group at the 5-position. Subsequent steps involve the attachment of the ethyl and methoxyethyl groups, and finally, the formation of the carboxamide moiety. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is unique due to its specific structural features, such as the presence of both fluoro and methoxyethyl groups, which may confer distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C22H22FN3O2/c1-28-11-10-26-14-19(17-4-2-3-5-21(17)26)22(27)24-9-8-15-13-25-20-7-6-16(23)12-18(15)20/h2-7,12-14,25H,8-11H2,1H3,(H,24,27)

InChI Key

OGWLKBAEEWDFKD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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